molecular formula C13H10N2O B14715080 3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 13309-06-3

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14715080
CAS No.: 13309-06-3
M. Wt: 210.23 g/mol
InChI Key: ISLOMKARSPEYSI-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of two pyridine rings attached to a propenone moiety, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylpyridine and 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine carboxylic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.

    3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with different positions of the pyridine rings.

Uniqueness

3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the pyridine rings, which can influence its reactivity and biological activity. The presence of two pyridine rings also enhances its potential for forming coordination complexes with metal ions, making it valuable in coordination chemistry.

Properties

CAS No.

13309-06-3

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H

InChI Key

ISLOMKARSPEYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2

Origin of Product

United States

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